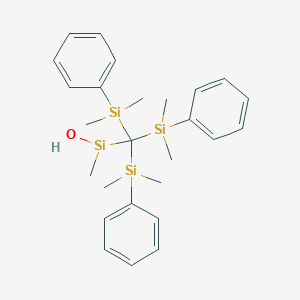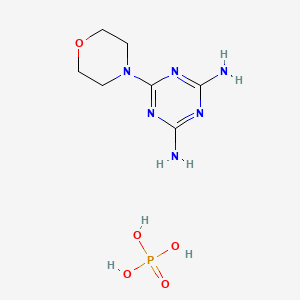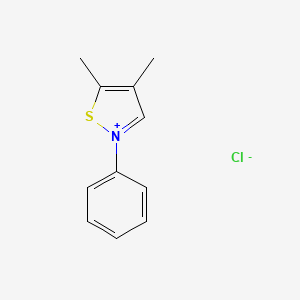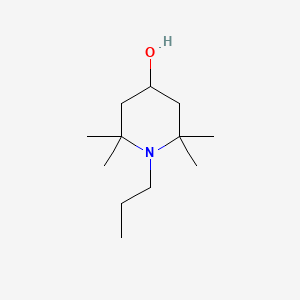
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, characterized by the presence of four methyl groups and a hydroxyl group on the piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol typically involves the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The intermediate triacetone amine is then reduced to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol involves its interaction with molecular targets and pathways. It acts as a hindered base, which allows it to participate in various chemical reactions by stabilizing reactive intermediates. The compound’s hydroxyl group can also participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used to prepare metallo-amide bases.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Known for its use in the preparation of silylketene acetals.
2,2,6,6-Tetramethyl-4-piperidinol: Used in the study of chemoselective deoxidization of graphene oxide.
Uniqueness
2,2,6,6-Tetramethyl-1-propylpiperidin-4-ol is unique due to its specific structural features, such as the presence of a propyl group and a hydroxyl group on the piperidine ring. These features contribute to its distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
114629-74-2 |
|---|---|
Molekularformel |
C12H25NO |
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-propylpiperidin-4-ol |
InChI |
InChI=1S/C12H25NO/c1-6-7-13-11(2,3)8-10(14)9-12(13,4)5/h10,14H,6-9H2,1-5H3 |
InChI-Schlüssel |
OGTRVPXWOCZRGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(CC(CC1(C)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
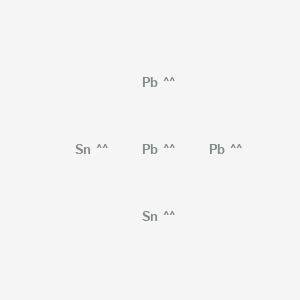

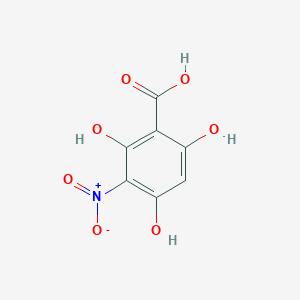
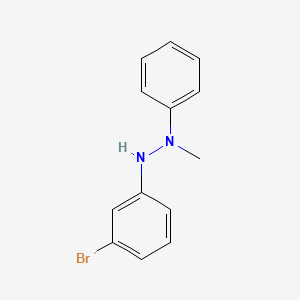
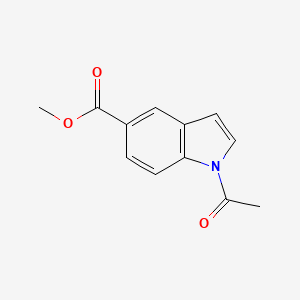
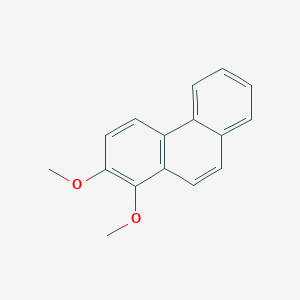
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
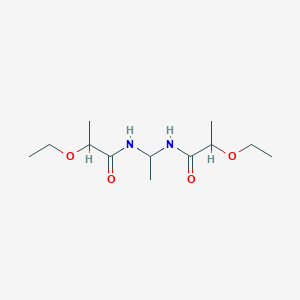
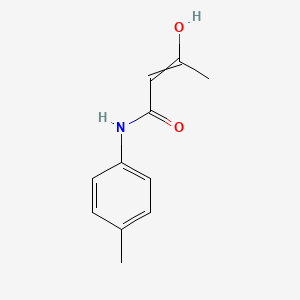
![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)
